molecular formula C25H21ClN2O B11594382 3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol

3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol

Cat. No.: B11594382
M. Wt: 400.9 g/mol
InChI Key: NWDJITXENNWMMP-UHFFFAOYSA-N
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Description

3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol is a complex organic compound that features a phenol group substituted with a chlorophenyl group and two indole moieties. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol typically involves the reaction of 2-methyl-1H-indole with a chlorophenol derivative under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of azepinoindole derivatives .

Scientific Research Applications

3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes by forming hydrogen bonds with their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H21ClN2O

Molecular Weight

400.9 g/mol

IUPAC Name

3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol

InChI

InChI=1S/C25H21ClN2O/c1-14-22(16-8-3-5-11-19(16)27-14)24(18-10-7-13-21(29)25(18)26)23-15(2)28-20-12-6-4-9-17(20)23/h3-13,24,27-29H,1-2H3

InChI Key

NWDJITXENNWMMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC=C3)O)Cl)C4=C(NC5=CC=CC=C54)C

Origin of Product

United States

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